Dipotassium;2,3-dihydroxybutanedioate

Description

Nomenclature and Chemical Context of Dipotassium (B57713);2,3-dihydroxybutanedioate

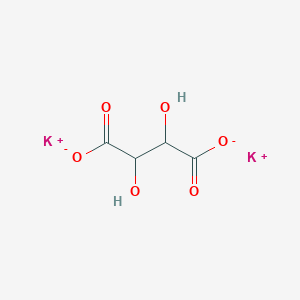

Dipotassium;2,3-dihydroxybutanedioate is the potassium salt of tartaric acid. wikipedia.org Its chemical structure consists of a butanedioate backbone with hydroxyl groups at the second and third carbon positions, and two potassium ions neutralizing the carboxylic acid groups. nih.gov This ionic nature contributes significantly to its high solubility in water. solubilityofthings.com

The compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial applications. These include dipotassium tartrate, potassium tartrate, and argol. wikipedia.orgatamanchemicals.com In the context of food additives, it is designated by the E number E336(ii). tiiips.comnih.gov The term "dipotassium" explicitly indicates the presence of two potassium atoms in the molecule. tiiips.com

The naturally occurring and most common form is the L-(+)-tartaric acid dipotassium salt. nih.gov The stereochemistry of the tartrate ion, as first elucidated by Louis Pasteur, is a critical aspect of its chemical identity and plays a role in its applications. wikipedia.org

| Property | Value |

| IUPAC Name | dipotassium;(2R,3R)-2,3-dihydroxybutanedioate nih.gov |

| Molecular Formula | C4H4K2O6 nih.gov |

| Molecular Weight | 226.27 g/mol nih.gov |

| CAS Number | 921-53-9 nih.gov |

| Appearance | White crystalline or granulated powder nih.govrandi-group.com |

| Solubility in Water | Very soluble solubilityofthings.comrandi-group.com |

| pH (1% aqueous solution) | 7.0 - 9.0 nih.govrandi-group.com |

Historical Perspectives on Tartrates in Chemical Science

The history of tartrates is intrinsically linked to the history of winemaking. wikipedia.org For centuries, a crystalline deposit known as tartar or argol was observed forming inside barrels during the fermentation of grape juice. linanwindow.cominfoplease.com This substance, an impure form of potassium bitartrate (B1229483), was the primary source of tartaric acid and its salts for early chemists. wikipedia.orginfoplease.com

The Swedish chemist Carl Wilhelm Scheele is credited with first isolating the free tartaric acid from its salt in 1769. wikipedia.orglinanwindow.com This achievement marked a significant step in understanding the chemical nature of this plant-based acid. britannica.com

In the 19th century, tartrates became central to groundbreaking discoveries in stereochemistry. In 1832, Jean-Baptiste Biot observed the ability of tartaric acid solutions to rotate the plane of polarized light. wikipedia.orgbionity.com This was followed by the pivotal work of Louis Pasteur in 1847, who, by meticulously examining the crystal shapes of sodium ammonium (B1175870) tartrate, was able to separate the enantiomers of tartaric acid, thereby establishing the concept of chemical chirality. wikipedia.orgwordpress.com This research laid the foundation for modern stereoisomerism. britannica.com

Significance of Dipotassium;2,3-dihydroxybutanedioate in Contemporary Chemistry

In modern chemistry, dipotassium;2,3-dihydroxybutanedioate continues to be a compound of interest due to its diverse properties and applications. Its primary industrial production involves the neutralization of tartaric acid, which is extracted from the by-products of wine production, with a potassium base like potassium carbonate. atamanchemicals.comtiiips.com

One of its significant roles is as a food additive (E336), where it functions as an acidity regulator, stabilizer, and sequestrant. tiiips.comwikipedia.org It is used in a variety of food products, including baked goods, candies, and wine. atamanchemicals.comtiiips.com In winemaking, it is used to control the acidity and to stabilize the wine by preventing the unwanted precipitation of tartrate crystals, sometimes referred to as "wine diamonds". tiiips.combionity.comwordpress.com

In the realm of analytical chemistry, dipotassium tartrate is a component of the Biuret reagent, which is used in the colorimetric determination of protein concentration. unacademy.com Its ability to chelate metal ions also makes it useful in various industrial processes, such as in cleaning and polishing metals. britannica.com Furthermore, its salts have been investigated for their piezoelectric properties and as catalysts in organic synthesis. wikipedia.orgwordpress.com The compound is also considered environmentally friendly due to its biodegradability. solubilityofthings.com Research continues to explore its applications, for instance, in the development of self-healing cement and as a component in aqueous two-phase systems for extraction processes. taylorandfrancis.comresearchgate.net

| Application Area | Specific Use |

| Food Industry | Acidity regulator, stabilizer, sequestrant (E336) tiiips.comwikipedia.org |

| Winemaking | De-acidification and tartrate stabilization tiiips.comrandi-group.com |

| Analytical Chemistry | Component of the Biuret reagent for protein analysis unacademy.com |

| Industrial Processes | Metal cleaning and polishing, electroplating britannica.comwikipedia.org |

| Organic Synthesis | Raw material for chiral molecules wikipedia.org |

| Agriculture | Source of potassium in some fertilizers solubilityofthings.com |

Structure

3D Structure of Parent

Properties

CAS No. |

921-53-9 |

|---|---|

Molecular Formula |

C4H6KO6 |

Molecular Weight |

189.18 g/mol |

IUPAC Name |

dipotassium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

InChI Key |

BPHVHMBNGQRCNN-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[K] |

Other CAS No. |

921-53-9 147-78-4 |

Synonyms |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Dipotassium;2,3 Dihydroxybutanedioate

Industrial-Scale Synthesis of Dipotassium (B57713);2,3-dihydroxybutanedioate

Industrial production focuses on efficiency and yield, utilizing readily available precursors, often from the winemaking industry.

A prevalent industrial method for manufacturing dipotassium tartrate involves the reaction of tartaric acid with potassium sodium tartrate, also known as Rochelle salt, and potassium sulfate (B86663). atpgroup.comwikipedia.orgchemicalbook.comatamanchemicals.com This process leverages raw materials to produce the dipotassium salt of tartaric acid. atpgroup.com The resulting product is a colorless crystal or a white crystalline powder that is soluble in water. atpgroup.comatamanchemicals.com

The fundamental mechanism in the synthesis of dipotassium tartrate is the neutralization of the two carboxylic acid groups of tartaric acid. In one described process, potassium hydrogentartrate (KHT), a primary component of tartar from wine production, is reacted with potassium hydroxide (B78521) (KOH). google.comgoogle.com This reaction converts the sparingly soluble KHT into the much more water-soluble dipotassium tartrate (DKT). google.comgoogle.com The process is typically controlled to a pH of 7 to 8 to ensure complete conversion. google.comgoogle.com

Table 1: Reactants and Their Roles in Industrial Synthesis

| Reactant | Chemical Formula | Role in Synthesis |

| Tartaric Acid | C₄H₆O₆ | The primary source of the tartrate anion. atpgroup.comwikipedia.org |

| Potassium Sodium Tartrate (Rochelle Salt) | C₄H₄KNaO₆ | A source of tartrate and potassium ions. atpgroup.comwikipedia.orgchemicalbook.com |

| Potassium Sulfate | K₂SO₄ | A source of potassium ions. atpgroup.comwikipedia.orgchemicalbook.com |

| Potassium Hydrogentartrate (Cream of Tartar) | C₄H₅KO₆ | An alternative precursor, often from winemaking byproducts, that is converted to dipotassium tartrate. google.comgoogle.com |

| Potassium Hydroxide | KOH | A potassium source and base used to neutralize potassium hydrogentartrate to form the dipotassium salt. google.comgoogle.com |

Following the initial reaction, a series of purification steps are essential to achieve the desired purity of the final product. The common sequence involves filtration, purification, precipitation, and drying. wikipedia.orgchemicalbook.comatamanchemicals.com A specific laboratory-scale purification method involves recrystallization from distilled water. atamanchemicals.com More advanced industrial processes may employ microfiltration to separate solids from the aqueous dipotassium tartrate solution. google.com Furthermore, the resulting solution can be decolorized by passing it over an activated carbon column to remove impurities before final concentration and crystallization. google.comgoogle.com

Table 2: Industrial Purification Techniques

| Technique | Description | Purpose |

| Filtration | The process of separating solid impurities from the reaction mixture. wikipedia.orgchemicalbook.com | To obtain a clear solution of the product. |

| Microfiltration | A more advanced filtration technique using a ceramic membrane to separate fine solids at elevated temperatures (e.g., 70°C). google.com | To remove suspended solids like yeast from the DKT solution. google.com |

| Decolorization | The use of activated carbon to remove colored impurities from the solution. google.comgoogle.com | To yield a colorless final product. |

| Precipitation | The creation of a solid product from a solution, often induced by changing conditions like temperature or solvent concentration. wikipedia.orgchemicalbook.com | To isolate the dipotassium tartrate from the solution. |

| Recrystallization | Dissolving the crude product in a solvent (e.g., distilled water) and allowing it to crystallize again. atamanchemicals.com | To enhance the purity of the final crystalline product. atamanchemicals.com |

| Drying | The removal of residual solvent from the purified crystals. wikipedia.orgchemicalbook.com | To obtain the final, stable, powdered or crystalline product. |

Laboratory and Advanced Synthesis Routes

For research purposes and the generation of highly ordered materials, specialized synthesis methods are employed.

The growth of large, high-quality single crystals of dipotassium tartrate can be achieved using gel growth techniques. researchgate.net This method moderates the reaction rate by forcing the reactants to diffuse slowly towards each other through a gel medium, such as silica (B1680970) or agar (B569324) gel. mdpi.comyoutube.com This slow and controlled process limits the number of nucleation sites and allows for the development of well-defined crystals. youtube.comresearchgate.net The basic experimental setups include single-diffusion, where one reactant diffuses into a gel containing the other, and double-diffusion, where two reactants diffuse towards each other through a neutral gel column. mdpi.com The gel provides a flexible, three-dimensional framework that supports the growing crystal, preventing mechanical damage. youtube.com Factors such as gel density, pH, and reactant concentration must be carefully controlled to optimize crystal growth. researchgate.netacs.org A potassium tartrate single crystal grown in a gel can exert enough crystallization pressure to disrupt the surrounding gel structure. researchgate.net

Table 3: Key Parameters in Gel Growth of Tartrate Crystals

| Parameter | Description | Impact on Crystal Growth |

| Gel Medium | Typically silica hydrogel or agar gel. mdpi.comyoutube.com | Provides a diffusion medium and structural support for the growing crystal. youtube.com |

| Gel Density | Controlled by the concentration of the gelling solution. mdpi.com | Affects the diffusion rate of reactants; a less dense gel poses lower mechanical resistance. mdpi.com |

| pH of Gel | The acidity or basicity of the gel matrix. | Influences the gelation time and the nucleation kinetics of the crystals. researchgate.netacs.org |

| Reactant Concentration | The molarity of the reactant solutions diffusing into the gel. | Higher concentrations can increase supersaturation and affect crystal size and number. mdpi.comresearchgate.net |

| Growth Technique | Single-diffusion or double-diffusion (counter-diffusion) setups. mdpi.com | Determines the method by which reactants meet and precipitate within the gel. |

Beyond the standard industrial route, alternative methods for synthesizing dipotassium tartrate have been explored. A significant laboratory method involves the direct neutralization of tartaric acid with potassium hydroxide in a stoichiometric molar ratio of 1:2. This reaction is performed under a controlled pH, typically between 5.0 and 6.0, followed by crystallization from the aqueous solution.

Another well-documented alternative precursor is potassium hydrogentartrate (KHT), a byproduct of winemaking. google.comgoogle.com In this process, raw material containing KHT is mixed with an aqueous potassium hydroxide solution at an elevated temperature (e.g., 70°C) and a pH of approximately 8.0. google.comgoogle.com This efficiently converts the KHT into the highly soluble dipotassium tartrate, which can then be isolated and purified. google.comgoogle.com

Green Chemistry Approaches in Dipotassium;2,3-dihydroxybutanedioate Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of dipotassium;2,3-dihydroxybutanedioate (dipotassium tartrate) and its related salt, potassium bitartrate (B1229483). These approaches focus on utilizing renewable feedstocks, employing biocatalysis, enhancing energy efficiency, and recycling reagents to create more sustainable and environmentally benign manufacturing pathways.

A significant area of green synthesis involves the valorization of agro-industrial wastes. The wine industry, in particular, generates large quantities of residues such as lees, pomace, and cream of tartar, which are rich in tartaric acid and its salts. researchgate.netresearchgate.net Processes have been developed to recover tartaric acid from these wastes, with recovery yields reported to be between 58% and 99%, depending on the source material. researchgate.net One optimized method for treating distilled vinification lees involves dissolving the tartaric acid and subsequently precipitating it as calcium tartrate, which can recover up to 92.4% of the initial tartaric acid. acs.org Another green approach utilizes cation exchange resins to recover tartaric acid from wine lees under mild, ambient temperature conditions, which notably avoids the generation of calcium sulfate sludge, a waste product of conventional methods. researchgate.net

Beyond the wine industry, other agricultural byproducts serve as valuable feedstocks. An environmentally friendly and economical process has been patented for the recovery of potassium bitartrate from tamarind pulp. google.com This method involves a simple water-based extraction process, followed by precipitation and recrystallization to yield potassium bitartrate with a purity greater than 99%. google.com

Biocatalysis represents another cornerstone of green synthesis for tartrates. A patented method describes the preparation of L-(+)-potassium hydrogen tartrate using a biocatalyst. google.com The process begins with the conversion of maleic anhydride (B1165640) to epoxy potassium succinate (B1194679). This intermediate is then transformed into potassium tartrate via a conversion reaction catalyzed by immobilized cell granules from a fermented Nocardia strain. google.com This biocatalytic approach is advantageous as it does not generate solid waste and significantly reduces the amount of tartaric acid required compared to previous methods, thereby saving energy and reducing wastewater discharge. google.com

The development of circular processes with recyclable reagents is also a key green strategy. A viable scheme has been reported for producing pure potassium salts from sea bittern, an industrial byproduct. rsc.orgresearchgate.net This process employs tartaric acid as a benign and recyclable precipitant to selectively precipitate potassium bitartrate with a yield of 81.2%. rsc.orgresearchgate.net The tartaric acid is then regenerated and recovered from the potassium-depleted bittern for reuse, minimizing waste and creating a more sustainable operation. rsc.orgresearchgate.net

In the context of the wine industry, where potassium bitartrate stabilization is crucial, green technologies are replacing energy-intensive conventional methods like cold stabilization. mdpi.comenartis.com Additive-based strategies, such as the use of colloids like potassium polyaspartate, inhibit crystal formation without the high energy and water consumption of subtractive methods. enartis.com Research estimates that if European wineries adopted such colloid-based stabilization, they could collectively save approximately 500,000 cubic meters of water and reduce CO2 emissions by 70,000 tons annually. enartis.com Other innovative approaches include the use of zeolites, which selectively reduce potassium ion concentrations through cation exchange, thereby inhibiting crystal formation and significantly lowering energy consumption and waste. mdpi.com

Interactive Data Tables

Table 1: Biocatalytic Synthesis of L-(+)-Potassium Hydrogen Tartrate

| Parameter | Description | Reference |

| Starting Material | Epoxy potassium succinate (derived from Maleic anhydride) | google.com |

| Biocatalyst | Immobilized cell granules from Nocardia strain fermentation | google.com |

| Reaction Conditions | 35-37 °C for 18 hours | google.com |

| Intermediate Product | Potassium tartrate | google.com |

| Final Step | Reaction with L-(+)-tartaric acid to a pH of 3.5-3.7 | google.com |

| Key Green Advantage | No solid waste generated; reduces tartaric acid usage and wastewater by half compared to prior art. | google.com |

Table 2: Green Recovery of Tartrates from Agro-Industrial Waste

| Waste Source | Recovery Method | Product | Purity/Yield | Reference |

| Tamarind Pulp | Water extraction, precipitation with potassium hydroxide, recrystallization. | Potassium bitartrate | >99% purity | google.com |

| Wine Lees (distilled) | Dissolving and precipitation as calcium tartrate. | Tartaric Acid | Up to 92.4% recovery | acs.org |

| Wine Industry Wastes (Cream of tartar, lees) | Recovery process (details not specified). | Tartaric Acid | 58% to 99% recovery | researchgate.net |

| Wine Lees | Cation exchange resin. | Tartaric Acid | Avoids waste calcium sulfate sludge. | researchgate.net |

| Sea Bittern | Precipitation with recyclable tartaric acid. | Potassium bitartrate | 81.2% yield | rsc.orgresearchgate.net |

Iii. Structural Elucidation and Advanced Spectroscopic Characterization of Dipotassium;2,3 Dihydroxybutanedioate

Crystallographic Studies of Dipotassium (B57713);2,3-dihydroxybutanedioate

Crystallographic studies have unequivocally determined that Dipotassium L-tartrate hemihydrate crystallizes in the monoclinic crystal system. iucr.orgwikipedia.org This classification is based on the specific relationships between the lengths of the unit cell axes and the angles between them. In a monoclinic system, the three axes are of unequal length (a ≠ b ≠ c). Two of the inter-axial angles are 90 degrees, while one angle is not, resulting in a prism with a parallelogram as its base.

Precise determination of the unit cell dimensions and inter-axial angles for Dipotassium L-tartrate hemihydrate has been accomplished through single-crystal X-ray diffraction analysis. iucr.org The study by Boese, Bläser, Latz, and Piennisch (1995) provides detailed crystallographic data for the compound 2K⁺·C₄H₄O₆²⁻·0.5H₂O. iucr.org These parameters define the fundamental repeating unit of the crystal lattice.

The experimentally determined unit cell parameters at a temperature of 135 K are presented in the table below. iucr.org

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| a-axis (Å) | 12.551 (2) |

| b-axis (Å) | 5.0137 (10) |

| c-axis (Å) | 12.700 (2) |

| Angle α (°) | 90 |

| Angle β (°) | 104.62 (2) |

| Angle γ (°) | 90 |

| **Unit Cell Volume (ų) ** | 773.2 (3) |

| Z (molecules per unit cell) | 4 |

Data sourced from Boese et al. (1995). iucr.org

Both Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) are powerful, complementary techniques that have been applied to the study of Dipotassium;2,3-dihydroxybutanedioate. iucr.org

Powder X-ray Diffraction (PXRD) is utilized to analyze the compound in its polycrystalline or powdered form. fishersci.ca This method is particularly useful for phase identification and assessing the crystallinity of a sample. researchgate.net In the context of tartrates, PXRD is a significant tool in fields like wine analysis to identify solid components and detect unallowed additives. iucr.org The PXRD pattern of a substance, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for that crystalline material. researchgate.net

The tartrate anion, the core of Dipotassium;2,3-dihydroxybutanedioate, possesses two chiral centers, leading to significant stereochemical diversity. This results in the existence of several distinct stereoisomeric forms. nih.gov

The primary chiral forms of the tartrate anion are:

L(+) form (2R,3R): This is the naturally occurring isomer, found in sources like grapes. nih.gov It rotates plane-polarized light to the right (dextrorotatory).

D(-) form (2S,3S): This is the enantiomer of the L(+) form and rotates plane-polarized light to the left (levorotatory). nih.gov

DL(±) form: This is a racemic mixture, containing equal amounts of the L(+) and D(-) forms. nih.gov Consequently, it is optically inactive as the rotations of the two enantiomers cancel each other out.

meso form (2R,3S): This is a diastereomer of the L and D forms. It contains an internal plane of symmetry and is therefore achiral and optically inactive, despite having two chiral centers. nih.gov

The specific stereoisomer of the tartrate anion dictates the three-dimensional structure and properties of the resulting dipotassium salt.

Vibrational and Electronic Spectroscopy

Spectroscopic methods that probe the vibrational and electronic energy levels of a molecule are crucial for identifying functional groups and understanding bonding characteristics.

Fourier Transform Infrared (FTIR) spectroscopy is a key analytical technique used to identify the functional groups present in Dipotassium;2,3-dihydroxybutanedioate. The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at these frequencies, and the resulting absorption spectrum provides a molecular fingerprint. wikipedia.org

Systematic analysis of the FTIR spectrum of dipotassium tartrate allows for the identification of its primary functional groups. The presence of water of crystallization, carboxyl groups, and hydroxyl groups is clearly indicated by characteristic absorption bands. wikipedia.org

The table below summarizes the key FTIR absorption bands and their corresponding functional group assignments for tartrate compounds.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3600 | O-H Stretching | Hydroxyl (-OH) and Water of Crystallization (H₂O) wikipedia.org |

| ~1600 | C=O Stretching | Carboxyl (C=O) wikipedia.org |

| 1320-1210 | C-O Stretching | Carboxylic Acid/Carboxylate |

| 950-630 | O-H Deformation (out-of-plane) | Hydroxyl (-OH) wikipedia.org |

Note: The exact positions of the peaks can be influenced by factors such as hydrogen bonding and the crystalline environment.

The broad absorption in the 3100-3600 cm⁻¹ range is characteristic of the O-H stretching vibrations from both the hydroxyl groups on the tartrate backbone and the associated water molecules. wikipedia.org The strong absorption band observed slightly below 1600 cm⁻¹ is indicative of the carboxyl (C=O) group stretching vibrations. wikipedia.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a material, offering insights into its chemical structure and lattice dynamics. For dipotassium tartrate, Fourier Transform (FT) Raman spectroscopy has been used to identify its various functional groups. researchgate.netresearchgate.net The analysis of the Raman spectrum allows for the assignment of specific vibrational modes, confirming the presence of hydroxyl (O-H), carbon-hydrogen (C-H), and carboxylate (COO⁻) groups, as well as the carbon-carbon (C-C) backbone of the tartrate anion and the metal-oxygen bonds involving the potassium ions. researchgate.net

Key vibrational modes identified in tartrate compounds include stretching and bending vibrations. For instance, OH stretching vibrations are typically observed in the high-frequency region of the spectrum, while the stretching modes of C-H, C-C, and carbonyl groups appear at characteristic intermediate frequencies. researchgate.net

Table 1: Key Molecular Vibrations for Dipotassium Tartrate Identified by Spectroscopic Analysis This table is a representative summary based on typical tartrate analysis.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group Assignment |

| Stretching | 3000 - 3600 | O-H |

| Stretching | 2800 - 3000 | C-H |

| Stretching | 1600 - 1700 | C=O (Carbonyl) |

| Stretching | 1000 - 1200 | C-C |

| Stretching | 400 - 600 | Metal-Oxygen (K-O) |

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Transparency

UV-Vis-NIR spectroscopy measures the absorption and transmission of light as a function of wavelength, which is fundamental for determining the optical properties of a material, particularly its suitability for optical and photonic applications. thunderoptics.frresearchgate.net A wide transmission window indicates that the material is transparent over a broad range of the electromagnetic spectrum, a desirable feature for nonlinear optical (NLO) materials.

Studies on potassium tartrate hemihydrate, a closely related compound, have shown that it possesses a wide optical transparency window extending from the ultraviolet (190 nm) to the near-infrared (1100 nm) region. researchgate.net The lower cut-off wavelength, determined by the onset of strong absorption, is a critical parameter derived from this analysis. For potassium tartrate hemihydrate, this cutoff is found at 190 nm, indicating its transparency across the entire visible spectrum and into the NIR range. researchgate.net This broad transparency is essential for applications that require frequency conversion of light without significant absorption losses.

Table 2: Optical Transparency Data for Potassium Tartrate Hemihydrate

| Property | Value | Source |

| Transparency Range | 190 nm - 1100 nm | researchgate.net |

| Lower Cut-off Wavelength | 190 nm | researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the effect of heat on a material, revealing information about its thermal stability, phase transitions, and decomposition processes. nih.govwikipedia.orgnetzsch.com

Thermogravimetric Analysis (TGA) for Decomposition Processes

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This analysis is critical for determining the temperatures at which a compound decomposes. For anhydrous dipotassium tartrate, TGA reveals its decomposition process in distinct stages. researchgate.net Unlike hydrated tartrate salts, the TGA curve for the anhydrous form shows no initial mass loss corresponding to the removal of water molecules. researchgate.net The analysis indicates a major decomposition event occurring at higher temperatures, which corresponds to the breakdown of the tartrate structure into various gaseous products and a solid residue. researchgate.netdtu.dk

A study on anhydrous dipotassium tartrate crystals confirmed the absence of coordinated water molecules and identified a major decomposition stage that begins at a significantly elevated temperature. researchgate.net

Table 3: TGA Decomposition Data for Anhydrous Dipotassium Tartrate

| Stage | Temperature Range (°C) | Description |

| Decomposition | Starts > 250°C | Major decomposition of the tartrate structure. researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnetzsch.com It is used to detect thermal transitions such as melting, crystallization, and solid-state decomposition by identifying endothermic (heat-absorbing) or exothermic (heat-releasing) peaks.

For anhydrous dipotassium tartrate, DSC analysis shows a sharp endothermic peak at approximately 285.4°C. researchgate.net This peak corresponds to the major decomposition process observed in TGA, confirming the temperature at which the compound breaks down. researchgate.net The absence of earlier peaks further corroborates that the analyzed crystal is anhydrous.

Table 4: DSC Thermal Transition Data for Anhydrous Dipotassium Tartrate

| Observed Transition | Peak Temperature (°C) | Description | Source |

| Endothermic Peak | 285.40 | Corresponds to the major decomposition of the sample. | researchgate.net |

Decomposition Kinetics and Mechanisms

Using non-isothermal TGA data at various heating rates, iso-conversional methods like Ozawa and Kissinger can be applied to calculate the activation energy for each decomposition step. asianpubs.orgresearchgate.net The Coats-Redfern method is then often used to determine the most probable reaction mechanism. asianpubs.org For the dehydration of potassium sodium tartrate tetrahydrate, the decomposition was found to be governed by a nucleation model (F1), with distinct activation energies calculated for the removal of successive water molecules. asianpubs.orgresearchgate.net This type of analysis provides crucial information for understanding the stability and degradation pathways of materials.

Table 5: Illustrative Decomposition Kinetic Data for Potassium Sodium Tartrate Dehydration

| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Proposed Mechanism | Source |

| Loss of 1 H₂O | 192.49 | 3.56 x 10¹⁵ | Nucleation (F1) | asianpubs.org |

| Loss of 3 H₂O | 280.33 | 1.18 x 10¹⁸ | Nucleation (F1) | asianpubs.org |

Magnetic Properties of Dipotassium;2,3-dihydroxybutanedioate Crystals

The magnetic properties of a material describe its response to an applied magnetic field. Most organic compounds, including simple tartrate salts, are expected to be diamagnetic, meaning they are weakly repelled by magnetic fields. However, research into specific crystal forms can yield unexpected results.

A study on dipotassium tartrate single crystals grown by a chemical reaction gel method reported paramagnetic-like behavior. researchgate.net The investigation found a positive magnetic susceptibility and a significant magnetic moment, which is atypical for a closed-shell organic salt. researchgate.net Pristine organic materials are generally diamagnetic. mdpi.com The reported values suggest the presence of unpaired electrons, which could arise from structural defects or impurities introduced during the specific crystal growth process. In contrast, other studies on related doped organic systems have found that the introduction of alkali metals can induce paramagnetism. mdpi.commdpi.com

Table 6: Reported Magnetic Properties of Dipotassium Tartrate Crystals

| Magnetic Property | Reported Value | Unit | Source |

| Magnetic Susceptibility | 36.12 x 10⁻⁶ | e.m.u. | researchgate.net |

| Magnetic Moment | 2.94 | B.M. | researchgate.net |

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. Materials can be broadly classified as diamagnetic, paramagnetic, or ferromagnetic based on their magnetic susceptibility. In diamagnetic materials, all electrons are paired, and they are weakly repelled by a magnetic field, resulting in a negative magnetic susceptibility. Conversely, paramagnetic materials contain unpaired electrons and are attracted to a magnetic field, exhibiting a positive magnetic susceptibility.

An estimated molar magnetic susceptibility (χₘ) for Dipotassium;2,3-dihydroxybutanedioate can be calculated using these constants. The calculation is based on the contributions of its components: two potassium ions (K⁺) and one tartrate anion (C₄H₄O₆²⁻).

The diamagnetic contribution of the tartrate anion can be further broken down by summing the contributions of its individual atoms and bond types. This estimation provides a theoretical value for the magnetic susceptibility, which is expected to be negative, confirming the diamagnetic nature of the compound.

Table 1: Estimated Molar Magnetic Susceptibility of Dipotassium;2,3-dihydroxybutanedioate

| Component | Pascal's Constant (10⁻⁶ cm³/mol) | Quantity | Total Contribution (10⁻⁶ cm³/mol) |

|---|---|---|---|

| Potassium (K⁺) | -14.9 | 2 | -29.8 |

| Carbon (C) | -6.00 | 4 | -24.00 |

| Hydrogen (H) | -2.93 | 4 | -11.72 |

| Oxygen (O, in -OH) | -4.61 | 2 | -9.22 |

| Oxygen (O, in -COO⁻) | -7.95 | 4 | -31.80 |

| Total Estimated χₘ | -106.54 |

Note: The values presented are estimations based on established Pascal's constants. Actual experimental values may vary slightly.

Paramagnetic Nature Studies

Paramagnetism arises from the presence of unpaired electrons in a substance. Since Dipotassium;2,3-dihydroxybutanedioate has a chemical structure where all electrons are spin-paired, it does not exhibit paramagnetism. Instead, its magnetic character is exclusively diamagnetic.

Table 2: Summary of Magnetic Properties of Dipotassium;2,3-dihydroxybutanedioate

| Magnetic Property | Expected Nature | Supporting Evidence |

|---|---|---|

| Magnetic Behavior | Diamagnetic | All electrons are paired in the ionic structure. |

| Response to Magnetic Field | Weakly repelled | Characteristic of diamagnetic materials. wikipedia.org |

| Presence of Unpaired Electrons | None | The electronic configuration of K⁺ and C₄H₄O₆²⁻ ions shows no unpaired electrons. |

| Paramagnetism | Absent | Lack of unpaired electrons precludes paramagnetic behavior. |

Iv. Chemical Reactivity and Reaction Mechanisms of Dipotassium;2,3 Dihydroxybutanedioate

Catalytic Reactions Involving Dipotassium (B57713);2,3-dihydroxybutanedioate

Dipotassium;2,3-dihydroxybutanedioate, the potassium salt of tartaric acid, participates in notable catalytic reactions, particularly in its oxidation facilitated by transition metal ions.

The oxidation of the tartrate ion (2,3-dihydroxybutanedioate) by hydrogen peroxide is a reaction that proceeds very slowly, even at elevated temperatures of around 70°C. rsc.orgwordpress.com However, the introduction of a transition metal catalyst, such as cobalt(II) ions (Co²⁺) from cobalt(II) chloride, dramatically increases the reaction rate. rsc.orgsserc.org.ukpurdue.edu This homogeneous catalysis is visually striking. uwaterloo.ca Initially, the cobalt(II) solution is pink. rsc.orgcolorado.edu Upon addition to the warm mixture of dipotassium tartrate and hydrogen peroxide, the solution color changes from pink to green, which indicates the formation of a temporary activated complex. wordpress.compurdue.educolorado.edu This is accompanied by vigorous bubbling, signifying the production of gaseous products. colorado.eduyoutube.com As the reaction completes and the reactants are consumed, the green color fades, and the solution returns to its original pink, demonstrating that the catalyst, although a participant in the reaction mechanism, is regenerated at the end of the process. uwaterloo.cacolorado.eduyoutube.com

Transition metal catalysts like cobalt(II) provide an alternative reaction pathway with a lower activation energy, thereby accelerating the oxidation of tartrate. rsc.org The mechanism involves the initial oxidation of the hydrated pink cobalt(II) ions (Co²⁺) to green cobalt(III) ions (Co³⁺) by hydrogen peroxide. rsc.orguwaterloo.ca The Co³⁺ ion then forms a complex with the tartrate ion. rsc.orgcolorado.edu This intermediate cobalt(III)-tartrate complex facilitates the oxidation of the tartrate. flinnsci.com During this process, the cobalt(III) is reduced back to cobalt(II), and the tartrate ion is oxidized. rsc.orguwaterloo.ca The primary products of this catalyzed oxidation are carbon dioxide (CO₂) gas and the methanoate (formate) ion. rsc.orguwaterloo.ca Some studies suggest the reaction may occur in two steps, with an initial oxidation to carbon dioxide and methanoate, followed by the further oxidation of the methanoate ion by hydrogen peroxide to produce more carbon dioxide. uwaterloo.ca

Table 1: Summary of Co²⁺-Catalyzed Oxidation of Tartrate

| Parameter | Description | Citation |

|---|---|---|

| Reactants | Dipotassium;2,3-dihydroxybutanedioate, Hydrogen Peroxide | rsc.orguwaterloo.ca |

| Catalyst | Cobalt(II) ions (e.g., from CoCl₂) | rsc.orgsserc.org.uk |

| Reaction Type | Homogeneous Catalysis | purdue.eduuwaterloo.ca |

| Initial State | Slow reaction, pink color of Co²⁺(aq) | rsc.orgcolorado.edu |

| Intermediate State | Formation of a green Co³⁺-tartrate complex, vigorous gas evolution | wordpress.comuwaterloo.cacolorado.edu |

| Final Products | Carbon Dioxide (CO₂), Methanoate ion | rsc.orguwaterloo.ca |

| Catalyst Fate | Regenerated (solution returns to pink) | uwaterloo.cacolorado.edu |

Complexation and Chelation Chemistry

The tartrate anion possesses structural features that make it an excellent ligand for forming complexes with a wide range of metal ions.

The tartrate ion is a polyfunctional ligand, featuring two carboxylate groups and two hydroxyl groups. laboratorynotes.com This structure allows it to act as a multidentate chelating agent, meaning it can bind to a metal ion through multiple donor atoms simultaneously. laboratorynotes.com The coordination typically involves the oxygen atoms of both the carboxylate (-COO⁻) and hydroxyl (-OH) groups. nih.gov This ability to form stable five- or six-membered rings with metal ions is a key characteristic of its chelating nature. laboratorynotes.com The tartrate ligand exhibits remarkable versatility in its coordination modes, which can vary depending on the metal ion, pH, and reaction conditions. It can act as a bidentate ligand, binding through two donor sites, or bridge multiple metal centers to form coordination polymers. nih.govresearchgate.net Studies have identified various binding modes, including coordination through a carboxylate group and an adjacent hydroxyl group, or through both carboxylate groups. nih.govresearchgate.net

The chelating properties of dipotassium tartrate are effective for sequestering heavy metal ions. nih.gov By forming stable, water-soluble complexes, known as chelates, it can mitigate the negative effects of free metal ions in various systems. nih.gov Research has demonstrated its efficacy in reducing the levels of toxic heavy metals like lead (Pb) and cadmium (Cd). nih.govnih.gov In one study, using potassium tartrate during the soaking and cooking of rice significantly reduced the concentrations of these metals. nih.govnih.gov The carboxyl groups in the tartrate structure are key to scavenging the metal ions. nih.gov The study found that potassium tartrate was more effective than potassium citrate (B86180) in removing lead and was similarly effective in removing cadmium. nih.govnih.gov

Table 2: Efficacy of Potassium Tartrate in Heavy Metal Reduction from Rice

| Heavy Metal | Treatment | Reduction Rate (Compared to Control) | Citation |

|---|---|---|---|

| Lead (Pb) | Simultaneous soaking and cooking with potassium tartrate | 99.43% | nih.govnih.gov |

| Cadmium (Cd) | Simultaneous soaking and cooking with potassium tartrate | 95.13% | nih.govnih.gov |

The reaction of tartrate ions with lanthanide ions (Ln³⁺) can produce coordination compounds with homochiral structures, where the chirality is derived from the tartrate ligand. acs.orgnih.gov For instance, using a chiral antimony tartrate complex as a building block to react with lanthanide ions has resulted in the synthesis of several series of homochiral coordination compounds. acs.orgnih.gov These structures can range from isolated 0D clusters to 1D linear chains and 2D layered frameworks. acs.orgnih.gov

In these complexes, the tartrate ligand displays diverse coordination modes. For example, in one series of 1D compounds formed with the entire lanthanide series, the tartrate-containing units coordinate to two lanthanide ions through two free tartrate oxygen atoms, forming a linear chain. acs.orgnih.gov In more complex 2D structures, the tartrate units can exhibit two different coordination modes simultaneously; one where two oxygen atoms bind to two metal ions, and another where all four free tartrate oxygen atoms coordinate to four different lanthanide ions. acs.orgnih.gov The specific dimensionality and coordination of the resulting framework are influenced by the specific lanthanide ion used and the reaction conditions. acs.orgnih.gov

Table 3: Examples of Homochiral Structures from Tartrate and Lanthanide Ions

| Compound Series | Dimensionality | Lanthanide Ions (Ln) | Key Structural Feature | Citation |

|---|---|---|---|---|

| 0D-La | 0D (Molecular Cluster) | La | Isolated Sb₂L₂²⁻ units between La(H₂L)(H₂O)₄ chains | acs.orgnih.gov |

| 1D-Ln | 1D (Linear Chain) | La–Lu, Y | Sb₂L₂²⁻ units coordinate to two Ln ions via two oxygen atoms | acs.orgnih.gov |

| 2D(I)-Ln | 2D (Layered) | La, Ce, Pr | Sb₂L₂²⁻ units show two coordination modes, linking four Ln ions | acs.orgnih.gov |

Copper(II)-Tartrate Complex Formation and Spectrophotometric Analysis

The interaction between dipotassium;2,3-dihydroxybutanedioate (dipotassium tartrate) and copper(II) ions in an aqueous solution leads to the formation of a stable copper(II)-tartrate complex. This reaction is the basis for the spectrophotometric determination of copper(II). The tartrate ion, derived from dipotassium tartrate, acts as a chelating agent, binding to the Cu²⁺ ion.

The formation of the complex is influenced by the pH of the solution. In alkaline or slightly acidic to neutral conditions, the tartrate ligand coordinates with the copper(II) ion. researchgate.netsci-arch.org The resulting complex exhibits a distinct color, which allows for its quantification using UV-Visible spectrophotometry. sci-arch.org This analytical method relies on the principle that the colored complex absorbs light at a characteristic wavelength. sci-arch.org

Research has shown that the stoichiometry of the metal-to-ligand ratio is often 1:2, indicating that one copper(II) ion complexes with two tartrate ligands. researchgate.net The stability of the formed complex is crucial for accurate analysis. The formation constant (K) for the copper-tartrate complex has been calculated, with one study reporting a logK value of 5.11 under neutral conditions for a 1:2 complex. researchgate.net

Spectrophotometric analysis involves measuring the absorbance of the copper(II)-tartrate complex at its wavelength of maximum absorbance (λmax). sci-arch.orgugm.ac.id According to Beer's law, the absorbance is directly proportional to the concentration of the complex, allowing for the quantitative determination of copper(II) in a sample. ugm.ac.id

Table 1: Spectrophotometric Analysis Parameters for Copper(II) Complexation

| Parameter | Value/Observation | Reference |

|---|---|---|

| Complexing Agent | Tartrate Ion | researchgate.net |

| Metal Ion | Copper(II) (Cu²⁺) | researchgate.net |

| Optimal pH for Complexation | Slightly acidic to alkaline | researchgate.netsci-arch.org |

| Molar Ratio (Cu²⁺:Tartrate) | 1:2 | researchgate.net |

| Technique | UV-Visible Spectrophotometry | sci-arch.org |

Acid-Base Equilibria and Buffering Capacity

Dipotassium;2,3-dihydroxybutanedioate is the salt of a diprotic acid, tartaric acid. Tartaric acid has two carboxylic acid groups with two distinct dissociation constants (pKa values) that are relatively close to each other (pKa1 ≈ 2.89 and pKa2 ≈ 4.40). stackexchange.com This property is fundamental to the buffering capacity of tartrate solutions.

A buffer solution resists changes in pH upon the addition of an acid or a base. The buffering capacity of a tartrate solution is derived from the equilibrium between tartaric acid (H₂C₄H₄O₆), the bitartrate (B1229483) ion (HC₄H₄O₆⁻), and the tartrate ion (C₄H₄O₆²⁻). Dipotassium tartrate, when dissolved in water, provides the tartrate ion (C₄H₄O₆²⁻), which is the conjugate base.

The pH regulation mechanism involves the following equilibria:

H₂C₄H₄O₆ + H₂O ⇌ H₃O⁺ + HC₄H₄O₆⁻ (pKa1)

HC₄H₄O₆⁻ + H₂O ⇌ H₃O⁺ + C₄H₄O₆²⁻ (pKa2)

When an acid (H₃O⁺) is added to a tartrate buffer, the tartrate ions (C₄H₄O₆²⁻) and bitartrate ions (HC₄H₄O₆⁻) can accept protons to form bitartrate and tartaric acid, respectively, thus neutralizing the added acid. Conversely, when a base (OH⁻) is added, tartaric acid and bitartrate can donate protons to neutralize the base.

Because its pKa values are close, tartaric acid and its salts can provide adequate buffering capacity without the need to add other components. nist.gov Solutions of potassium hydrogen tartrate (a related compound) are recognized as primary pH standards due to their stable pH and defined buffering properties. nist.gov The effectiveness of the buffer is highest when the pH of the solution is close to the pKa values of the acid. For tartrate buffers, this means they are most effective in the acidic pH range. stackexchange.comresearchgate.net This characteristic makes tartrate compounds useful as pH control agents in various applications, including food products. nih.gov

Table 2: Dissociation Constants of Tartaric Acid

| Dissociation Step | Equilibrium | pKa Value | Reference |

|---|---|---|---|

| First Dissociation | H₂C₄H₄O₆ ⇌ H⁺ + HC₄H₄O₆⁻ | ~2.89 | stackexchange.com |

V. Coordination Chemistry and Supramolecular Assemblies of Tartrate Ligands

Formation of Metal-Organic Coordination Polymers with Tartrate Ligands

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions or clusters with organic bridging ligands. The use of tartrate as a ligand has led to the synthesis of numerous CPs with interesting structural topologies and properties. The tartrate ligand can adopt various coordination modes, contributing to the structural diversity of these polymers.

Hydrothermal synthesis is a common method for preparing tartrate-based CPs. For instance, the reaction of tartaric acid with lanthanide nitrates under hydrothermal conditions has yielded several coordination polymers with three-dimensional (3D) and two-dimensional (2D) networks. tandfonline.com In these structures, the lanthanide ions are typically nine-coordinate, binding to oxygen atoms from the tartrate ligands and water molecules. tandfonline.com The structural outcome, whether a 3D framework or a 2D layered structure, can be influenced by reaction conditions such as temperature. For example, in the synthesis of lanthanide-tartrate frameworks, milder conditions (below 100 °C) tend to produce 2D layered structures, while hydrothermal procedures at higher temperatures yield microporous 3D metal-organic frameworks (MOFs). mdpi.com

The versatility of the tartrate ligand is evident in its various coordination modes observed in different CPs. A study on lanthanide tartrate coordination polymers revealed at least four distinct coordination modes. tandfonline.com These variations in how the tartrate ligand binds to metal centers are a key factor in the formation of different network topologies. For example, in a 3D lanthanum tartrate network, half of the tartrate ligands exhibit "1,2-chelation" involving a carboxylate oxygen and the adjacent hydroxyl group, while the other half involves chelation with a carboxylate oxygen and the ortho-hydroxy group, a previously unreported bonding mode. tandfonline.com In a 2D lutetium tartrate structure, each tartrate ligand bridges two metal ions. tandfonline.com

| Coordination Mode | Description | Example Complex |

|---|---|---|

| μ2, κ3 | Bridges two metal ions through "1,2-chelation" involving a carboxylate oxygen and the ortho-hydroxy group. | [Lu(C4H4O6)(C4H5O6)] · 2.5H2O |

| μ4, κ6 | Bridges four metal ions. | [Ln2(D-tart)3(H2O)2] · 3H2O (Ln = Eu, Tb, Dy) |

| - | "1,2-chelation" involving a carboxylate oxygen and the ortho-hydroxy group. | [La2(DL-tart)3(H2O)3] · 1.5H2O |

| - | Chelation involving a carboxylate oxygen and the ortho-hydroxy group. |

The development of CPs and MOFs is a significant area of materials science, with the first use of the term "coordination polymer" dating back to 1916. researchgate.netnih.gov These materials are constructed from metal nodes and organic linkers, with the tartrate ligand being a prime example of a versatile linker that can generate extended polymeric arrays in one, two, or three dimensions. lupinepublishers.com

Supramolecular Chemistry Involving Dipotassium (B57713);2,3-dihydroxybutanedioate

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to understanding the solid-state structures of tartrate salts, including dipotassium;2,3-dihydroxybutanedioate. The hydrogen bonding capabilities of the hydroxyl and carboxylate groups of the tartrate anion play a crucial role in the formation of extended supramolecular assemblies.

A study of the crystal structures of various 1-phenylethylammonium tartrates revealed the presence of distinctive hydrogen-bonded anion substructures. mdpi.com For example, in (S)-1-phenylethylammonium (R,R)-hydrogen tartrate, the tartrate anions form sheets built from a single type of R4(4)(22) ring, with the cations attached to one side of the sheet through N-H...O hydrogen bonds. mdpi.com In other tartrate salts, more complex anion sheets are observed, composed of various types of rings, with cations pending from both faces of the sheet. mdpi.com These findings highlight the tendency of the tartrate anion to form robust hydrogen-bonded networks.

The structure of these assemblies can be highly ordered. For instance, in the hydrated state, racemic 16-2-16 tartrate forms self-assembled multi-bilayer ribbons with a high degree of crystallinity. uni-muenchen.de The detailed molecular organization shows interdigitation of alkyl chains within each bilayer and specific networks of hydrogen bonds involving the tartrate ions, cations, and water molecules. uni-muenchen.de

Chiral Recognition and Resolution Applications in Coordination Chemistry

The inherent chirality of the tartrate ligand makes it a valuable tool in coordination chemistry for applications involving chiral recognition and the resolution of racemic mixtures. wikipedia.orgnih.gov Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers, a critical step in the production of many optically active compounds. wikipedia.org

One of the earliest and most classic methods of chiral resolution, introduced by Louis Pasteur in 1853, involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. wikipedia.org Tartaric acid and its salts, like antimony potassium tartrate, are common resolving agents used to separate chiral cations. wikipedia.org

In coordination chemistry, tartrate ions are used for chiral recognition of metal complexes in solution. Circular dichroism (CD) spectroscopy can be employed to study the chiral interaction between tartrate ions and trigonal [Co(N)6]3+ complexes, providing insights into the mechanism of chiral recognition. acs.org

Electrochemical methods have also been developed for the chiral recognition of tartrate ions. One such method involves the use of imprinted copper oxide (CuO) films. These films are prepared by etching with one enantiomer of tartaric acid, creating chiral cavities on the surface that can selectively recognize that same enantiomer during electrooxidation. researchgate.net

Furthermore, tartrate derivatives have been utilized as chiral selectors in microemulsion electrokinetic chromatography (MEEKC). nih.gov In this technique, tartrate-boric acid complexes are used to separate the enantiomers of various compounds. Studies have shown that the chiral recognition effect, in terms of both enantioselectivity and resolution, can be tuned by modifying the molecular structure of the tartrate derivative. nih.gov For instance, the enantioselectivity was found to increase linearly with the number of carbon atoms in the alkyl group of the alcohol moiety of the tartrate. nih.gov

The pre-immobilization of tartrate ligands onto a support, followed by coordination to a metal center, is a strategy for creating heterogeneous catalysts for asymmetric synthesis. researchgate.net For example, l-tartrate anions can be intercalated into the interlayer space of a layered double hydroxide (B78521) (LDH) and then coordinated to titanium(IV) centers. The orientation of the intercalated tartrate, whether perpendicular or flat-lying, influences its coordination mode and, consequently, the catalytic activity and enantioselectivity in reactions such as asymmetric sulfoxidation. researchgate.net

Study of Isostructural Metal Hydrogen Tartrates

An investigation into the structural relationships between racemic and chiral alkali and ammonium (B1175870) hydrogen tartrates has identified an isostructural series of anhydrous racemic compounds with the general formula M(C4H5O6), where M can be K, Rb, Cs, or NH4. soton.ac.uk These compounds crystallize in the monoclinic space group P2(1)/c. Their crystal structures are characterized by alternating layers of tartrate anions and cations. A notable feature of these structures is that each tartrate layer is held together by numerous hydrogen bonds and is composed exclusively of either the D- or the L-enantiomer of the tartrate anion. soton.ac.uk

The existence of isostructural series is not limited to simple salts. In the realm of coordination polymers, several series of isostructural lanthanide-based CPs have been synthesized. mdpi.comnih.govrsc.org For example, a series of seven new lanthanide coordination polymers with the formula [Ln(cpt)3H2O)]n (where Ln = La, Pr, Sm, Eu, Gd, Dy, and Er) were found to be isostructural, crystallizing in the triclinic P-1 space group. nih.gov Similarly, two families of enantiomerically pure lanthanide-based MOFs, one with a 3D structure and the other with a 2D layered structure, each comprise a series of isostructural compounds with different lanthanide ions. mdpi.com

The study of these isostructural series allows for a systematic investigation of how properties such as luminescence are influenced by the identity of the lanthanide ion within the same structural framework. mdpi.comnih.gov

| Compound Series | General Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Racemic Alkali and Ammonium Hydrogen Tartrates | M(C4H5O6) (M = K, Rb, Cs, NH4) | Monoclinic | P2(1)/c | soton.ac.uk |

| 2D Lanthanide Hydrogen Tartrate CPs | [Ln(L/D-Htart)2(OH)(H2O)2]n | Tetragonal | P41212 / P43212 | mdpi.com |

| 3D Lanthanide Tartrate MOFs | {[Ln2(L/D-tart)3(H2O)2]·3H2O}n | - | - | mdpi.com |

Vi. Advanced Analytical Techniques for Dipotassium;2,3 Dihydroxybutanedioate

Chromatographic Methods for Purity and Isomer Analysis

Chromatography is a powerful separation technique widely employed for the analysis of potassium tartrate. nih.gov Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC), are utilized to assess the purity of the compound and to separate its stereoisomers (L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and chiral separation. nih.gov For general purity analysis, reversed-phase HPLC methods can separate tartrate from other organic acids and potential impurities. sielc.com Ion chromatography (IC) is particularly effective for the determination of tartrate, often replacing older titrimetric methods. thermofisher.com A gradient IC method using a conductivity detector can separate and quantify tartaric, malic, and citric acids in samples like grape juice and wine with minimal sample preparation. ajevonline.org One proposed IC method uses a Dionex IonPac AS20 column with an electrolytically generated potassium hydroxide (B78521) (KOH) eluent, allowing for the separation of tartrate from common anions in under five minutes. thermofisher.com

The separation of tartaric acid's chiral isomers is critical, especially in pharmaceutical applications where the bioactivity of a drug can be dependent on a specific enantiomer. researchgate.netgoogle.com Chiral HPLC columns, such as those based on cellulose (B213188) derivatives, are used to resolve these isomers. google.comgoogle.com For instance, a method using a cellulose-based chiral column (OJ-H) with a mobile phase of n-hexane and an organic modifier can effectively separate the chiral isomers of formoterol (B127741) tartrate. google.com Another approach involves pre-column derivatization with a chiral reagent, such as diacetyl-L-tartaric acid anhydride (B1165640), to form diastereomers that can be separated on a standard reversed-phase column. researchgate.netresearchgate.net

Table 1: Examples of HPLC Methods for Tartaric Acid Isomer Analysis This table is interactive. You can sort and filter the data.

| Analytical Target | Column Type | Mobile Phase | Detector | Key Finding | Reference |

|---|---|---|---|---|---|

| Tartaric Acid Enantiomers | Astec® CLC-D Chiral HPLC Column | 3 mM copper sulfate (B86663), pH 3.2 | UV, 254 nm | Achieves trace-level detection of enantiomers. | sigmaaldrich.com |

| Formoterol Tartrate Chiral Isomers | Cellulose family chiral column (OJ-H) | n-hexane-absolute ethanol (B145695) with organic base | UV, 246 nm | Baseline separation of (RS) and (SS) configurations. | google.com |

| L(+)- and D(-)-Tartaric Acid | Daicel IF chiral column | Dichloromethane-n-hexane (45:55) | UV, 242 nm | Efficient separation of derivatized optical isomers. | google.com |

| Vigabatrin Enantiomers (as Tartaric Acid Derivatives) | C18 column | Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer | Mass Spectrometry (MS) | Derivatization with diacetyl-L-tartaric acid anhydride allows resolution on a standard column. | researchgate.net |

Electrochemical Behavior and Applications in Analytical Detection

The electrochemical properties of tartrate ions form the basis for sensitive and selective analytical detection methods. dntb.gov.ua Electrochemical techniques, such as voltammetry, are increasingly used for the determination of tartrate in various matrices due to their high sensitivity, rapid analysis time, and cost-effectiveness. acs.orgmdpi.com The oxidation of tartrate at an electrode surface generates a measurable current that is proportional to its concentration.

The development of chemically modified electrodes has significantly enhanced the electrochemical detection of tartrate. These modifications can improve the electrocatalytic activity towards tartrate oxidation, increase the electrode's active surface area, and enhance selectivity. mdpi.com For example, a glassy carbon electrode modified with a composite of TiO2 and electrochemically reduced graphene oxide has been shown to significantly enhance the electrochemical response to tartrazine, a derivative of tartaric acid, lowering the detection limit. mdpi.com Another sensor, based on a molecularly imprinted polydopamine-coated nanoalloy on graphene oxide, demonstrated ultrasensitive and highly specific detection of tartrazine. mdpi.com

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques used in these analyses. acs.org A CV scan of tartrazine, for instance, reveals an irreversible oxidation peak, the height of which can be used for quantification. acs.org Optimization of experimental parameters such as pH of the supporting electrolyte, accumulation potential, and accumulation time is crucial for achieving the best sensitivity and selectivity. acs.orgmdpi.com These electrochemical sensors have been successfully applied to determine tartrate content in real-world samples, including soft drinks and other food products. acs.orgmdpi.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a compound like dipotassium (B57713) tartrate, derivatization is often employed to enhance its detectability in techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov Tartaric acid itself is non-volatile and can be challenging to analyze directly by GC. Derivatization converts it into a more volatile form. researchgate.net

A common derivatization strategy for compounds with carboxylic acid and hydroxyl groups is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. Trimethylsilylation has been shown to increase the sensitivity of GC-MS for detecting trace amounts of acids like tartrate in complex samples. researchgate.net

In liquid chromatography, derivatization can be used to improve ionization efficiency for mass spectrometry or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. researchgate.netnih.gov For instance, reacting carboxylic acids with reagents like 2-picolylamine (PA) can significantly increase their detection responses in electrospray ionization-mass spectrometry (ESI-MS). nih.gov This strategy can lead to detection limits in the low femtomole range. nih.gov

For chiral analysis, derivatization with a chiral reagent is a key strategy. researchgate.netresearchgate.net Reacting racemic tartaric acid with a chiral derivatizing agent, such as diacetyl-L-tartaric acid anhydride, produces diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns, simplifying the analytical process. researchgate.netresearchgate.net

Quantitative Determination Methods (e.g., Enzymatic Glycerol Determination)

Accurate quantitative determination of dipotassium tartrate is vital for quality control. tandfonline.comresearchgate.net While chromatographic and titrimetric methods are common, enzymatic methods offer high specificity and sensitivity for quantifying tartrate isomers. nih.govtandfonline.com

An enzymatic method for quantifying L-tartrate utilizes the secondary activity of D-malate dehydrogenase (D-MDH). nih.govtandfonline.com In this reaction, D-MDH oxidizes L-tartrate, leading to the formation of NADH, which can be monitored spectrophotometrically. tandfonline.comnih.gov The method demonstrates a linear relationship between the absorbance and L-tartrate concentration over a defined range, with good precision. tandfonline.com The results obtained by this enzymatic method show good agreement with those from HPLC analysis. nih.gov Similarly, L-tartrate dehydratase (L-TTD) from E. coli can be used in a coupled enzyme assay with malate (B86768) dehydrogenase to quantify (R,R)-tartrate. nih.gov

Dipotassium tartrate itself is also used as a reagent in other quantitative enzymatic assays, such as the determination of glycerol. ottokemi.com In these kits, it is often a component of the buffer system or reaction mixture.

Besides enzymatic methods, ion chromatography provides a reliable and rapid alternative to traditional titration for quantifying tartrate. thermofisher.com The IC method is selective and can be validated according to compendial guidelines, offering a significant improvement over less specific titrimetric assays. thermofisher.comresearchgate.net

Table 2: Performance of an Enzymatic Method for L-Tartrate Quantification This table is interactive. You can sort and filter the data.

| Parameter | Value/Finding | Description | Reference |

|---|---|---|---|

| Enzyme Used | D-malate dehydrogenase (D-MDH) | Utilizes the secondary activity of the enzyme. | nih.govtandfonline.com |

| Principle | Spectrophotometric monitoring of NADH formation. | The increase in absorbance at 340 nm is proportional to the L-tartrate concentration. | tandfonline.comnih.gov |

| Linear Range | 0.02–1.0 mM sample solution | The concentration range over which the method is accurate. | nih.govtandfonline.com |

| Correlation Coefficient | 0.9991 | Indicates a strong linear relationship. | nih.govtandfonline.com |

| Precision (RSD) | 1.71% at 1.0 mM | Relative Standard Deviation from ten measurements, showing good reproducibility. | nih.govtandfonline.com |

| Comparison | Good agreement with HPLC method | Validates the accuracy of the enzymatic assay. | tandfonline.com |

Analytical Method Validation (LOD, LOQ) for Trace Impurities

Validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. nih.govnih.gov For dipotassium tartrate, this involves validating methods used to quantify the main component and to detect and quantify any trace impurities. researchgate.netpharmaffiliates.comasianpubs.org Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netwu.ac.th

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. europa.euLimit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.goveuropa.eu

Determining the LOD and LOQ is essential for methods designed to control trace impurities, including potential process-related impurities or degradation products. nih.gov For instance, a sensitive LC-MS/MS method developed for analyzing potential genotoxic impurities in pharmaceutical starting materials was validated for its sensitivity, with LOD and LOQ values typically in the nanogram per milliliter (ng/mL) range. nih.gov

The validation process demonstrates a method's reliability. For example, a validated ion chromatography method for tartaric acid content showed a correlation coefficient greater than 0.999, high accuracy (99-101%), and excellent precision (RSD < 1.0%), confirming its suitability for quality control. researchgate.net Robustness, another validation parameter, is tested by making deliberate small variations to method parameters (e.g., flow rate, column temperature) to ensure the method remains unaffected. researchgate.netwu.ac.th

Table 3: Example Validation Parameters for Impurity Analysis This table is interactive. You can sort and filter the data.

| Method Type | Analyte/Impurity | LOD | LOQ | Key Validation Finding | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Genotoxic Impurities | 0.6–10.0 ng/mL | Not specified, but linearity starts from LOQ | Method is sensitive, accurate (recoveries 94-107%), and reliable for trace impurity control. | nih.gov |

| RP-HPLC | Thermal Degradation Impurity | Not specified | Not specified | Method is specific, linear (r > 0.99), accurate (recovery 96.8-101.2%), and precise. | researchgate.net |

| HPLC-MS/MS | Nitrosamine Impurities | Validated | Validated | Method met all acceptance criteria for specificity, linearity, LOQ, LOD, accuracy, and precision. | nih.gov |

| LC-MS/MS | Tartaric Acid | 0.1 µg/mL | Not specified | Ultra-low detection limit achieved using isotope-labeled standards. | creative-proteomics.com |

Vii. Computational and Theoretical Studies of Dipotassium;2,3 Dihydroxybutanedioate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are instrumental in elucidating the fundamental electronic and structural properties of dipotassium (B57713);2,3-dihydroxybutanedioate.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach used to approximate the n-electron wavefunction and energy of a system. rdd.edu.iq It treats each electron as moving in the average field created by all other electrons, simplifying the complex many-electron Schrödinger equation into a set of solvable one-electron equations. ox.ac.ukresearchgate.net While the HF method neglects electron correlation, it provides a valuable qualitative description and a starting point for more advanced calculations. rdd.edu.iqarxiv.org

For dipotassium;2,3-dihydroxybutanedioate, Hartree-Fock calculations can be employed to determine key aspects of its electron density topology. This includes identifying critical points where the gradient of the electron density is zero, which helps in characterizing the nature of chemical bonds (e.g., ionic vs. covalent character of the potassium-oxygen interaction) and predicting molecular geometry. By analyzing the distribution of electron density, one can gain insights into the molecule's electrostatic potential, which is crucial for understanding intermolecular interactions. researchgate.net Although more complex methods that include electron correlation are available for higher accuracy, the HF approximation remains a central theory for studying the electronic properties of atomic and molecular systems. rdd.edu.iq

Table 1: Computed Properties of Dipotassium;2,3-dihydroxybutanedioate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄K₂O₆ | PubChem nih.gov |

| Molecular Weight | 226.27 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 225.92820081 Da | PubChem nih.gov |

| Topological Polar Surface Area | 121 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Complexity | 123 | PubChem nih.gov |

Molecular modeling techniques are essential for predicting the reactivity of dipotassium;2,3-dihydroxybutanedioate and establishing structure-activity relationships (SAR). By calculating electronic descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can identify reactive sites within the molecule. For instance, the acidity of the carboxylic acid proton and the nucleophilicity of the oxygen atoms can be quantified. patsnap.com

These predictions are vital for understanding its behavior in various applications. In baking, its acidic nature allows it to react with sodium bicarbonate to produce carbon dioxide gas, acting as a leavening agent. patsnap.com In winemaking, understanding its reactivity and interactions with other molecules is key to controlling its crystallization. mdpi.comresearchgate.net Computational models can simulate how modifications to the tartrate structure or the surrounding chemical environment (like pH or the presence of other ions) would affect its stability and propensity to precipitate. mdpi.comresearchgate.net This predictive capability is a cornerstone of modern computational chemistry, enabling the design of new molecules and the optimization of chemical processes. arxiv.org

Cheminformatics and Machine Learning Approaches

Cheminformatics and machine learning (ML) are transforming chemical research by leveraging large datasets to build predictive models for various chemical and physical properties.

The solubility of dipotassium;2,3-dihydroxybutanedioate is a critical parameter, particularly in the context of winemaking where its precipitation is a common issue. mdpi.comuu.nl Solubility is influenced by multiple factors, including temperature, pH, and the concentration of other components like ethanol (B145695). mdpi.comresearchgate.net

Cheminformatics approaches allow for the integration of vast and diverse datasets, including experimental solubility data, molecular descriptors, and information on solution composition. Machine learning algorithms, such as neural networks and support vector machines, can then be trained on this integrated data to develop predictive models. mdpi.comnih.govnih.gov These models can predict the solubility of dipotassium;2,3-dihydroxybutanedioate under a wide range of conditions with high accuracy, surpassing traditional empirical models. researchgate.net Similarly, ML models can be trained to predict reactivity, helping to understand and control chemical transformations. arxiv.orgarxiv.org By learning from extensive reaction databases, these models can anticipate the products of reactions involving the tartrate anion, even for novel combinations of reactants. nih.govarxiv.orgchemrxiv.orgunibe.ch

Table 2: Factors Influencing Dipotassium;2,3-dihydroxybutanedioate Crystallization

| Factor | Influence on Crystallization | Reference |

|---|---|---|

| Temperature | Lower temperatures decrease solubility, providing the thermodynamic driving force for crystallization. | mdpi.com |

| Ethanol Concentration | Increased ethanol concentration reduces solubility. | researchgate.net |

| pH | Affects the dissociation of tartaric acid to the bitartrate (B1229483) anion (HT⁻), a precursor to crystallization. | mdpi.comresearchgate.net |

| Potassium Ion (K⁺) Concentration | Higher K⁺ concentration increases the likelihood of precipitation. | mdpi.comresearchgate.net |

| Protective Colloids | Compounds like mannoproteins and carboxymethylcellulose can inhibit crystal growth. | researchgate.netuu.nl |

Simulations of Crystallization and Growth Mechanisms

The crystallization of dipotassium;2,3-dihydroxybutanedioate from supersaturated solutions, such as young wine, is a complex process involving nucleation and crystal growth. uu.nl Computational simulations, particularly molecular dynamics (MD), provide a molecular-level view of these mechanisms that is often inaccessible through experimental means alone. mdpi.comcecam.org

MD simulations can model the self-assembly of potassium and bitartrate ions from solution into nascent crystal nuclei. cecam.org These simulations help to elucidate the thermodynamic and kinetic barriers to nucleation and can test different crystallization pathways, including classical and nonclassical mechanisms. mdpi.commdpi.com Researchers can study how factors like temperature, solvent composition (water-ethanol mixtures), and the presence of inhibitors (such as mannoproteins or carboxymethylcellulose) affect the crystallization process. mdpi.comresearchgate.netuu.nl For example, simulations can show how inhibitor molecules adsorb onto the surfaces of growing crystals, thereby retarding or arresting their growth. researchgate.netuu.nl These theoretical investigations are crucial for developing effective strategies to control tartrate crystallization in industrial applications. mdpi.com

Theoretical Insights into Chiral Interactions

Dipotassium;2,3-dihydroxybutanedioate is derived from L-(+)-tartaric acid, a chiral molecule. nih.gov This inherent chirality can have significant implications for its interactions and crystal structure. Theoretical methods are well-suited to explore the nature and consequences of these chiral interactions.

Quantum chemical calculations can be used to model the interactions between two or more chiral tartrate molecules, revealing the energetic preferences for specific orientations that arise from their stereochemistry. These calculations can help explain the packing of molecules in the crystal lattice and predict the resulting crystal morphology. Furthermore, computational models can simulate the interaction of dipotassium;2,3-dihydroxybutanedioate with other chiral molecules that may be present in its environment, such as amino acids or sugars. Understanding these diastereomeric interactions is important in fields like chiral separations and biomineralization. While direct theoretical studies on the chiral interactions of this specific compound are not widely published, the computational tools to perform such investigations are well-established. nih.gov

Viii. Applications in Science and Technology

Material Science Applications

In the realm of material science, dipotassium (B57713) tartrate and its related compounds are valued for their unique optical and electrical properties.

Crystal Growth for Optical Materials